6-Hydroxycyclohex-1-ene-1-carboxyl-CoA

Anaerobic aromatic metabolism Dienoyl-CoA hydratase Substrate specificity

6-Hydroxycyclohex-1-ene-1-carboxyl-CoA is the obligate third intermediate in the anaerobic benzoyl-CoA degradation pathway. Its absolute requirement by both upstream dienoyl-CoA hydratase (EC 4.2.1.100) and downstream dehydrogenase (EC 1.1.1.368) makes it irreplaceable for enzyme characterization, multi-enzyme reconstitution, and targeted metabolomics in Geobacter, Thauera, and Syntrophus spp. Procure this authentic standard to ensure unambiguous MRM-based quantification and valid kinetic assays—no structural analog can substitute.

Molecular Formula C28H44N7O18P3S
Molecular Weight 891.7 g/mol
Cat. No. B15551643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxycyclohex-1-ene-1-carboxyl-CoA
Molecular FormulaC28H44N7O18P3S
Molecular Weight891.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h5,13-14,16-17,20-22,26,36,38-39H,3-4,6-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t16?,17-,20-,21-,22?,26-/m1/s1
InChIKeyWBCJUEJWJADAGR-BEMBNQBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxycyclohex-1-ene-1-carboxyl-CoA for Anaerobic Benzoyl-CoA Pathway Research: A Procurement-Focused Overview


6-Hydroxycyclohex-1-ene-1-carboxyl-CoA (CHEBI:15505; CAS 148471-95-8) is an acyl-CoA thioester that serves as the third intermediate in the central benzoyl-CoA degradation pathway of facultative and obligate anaerobic bacteria, including Thauera aromatica, Geobacter metallireducens, and Syntrophus aciditrophicus . Formed by the stereospecific hydration of cyclohexa-1,5-diene-1-carbonyl-CoA by dienoyl-CoA hydratase (EC 4.2.1.100), this compound is the obligate substrate for the pathway-committed dehydrogenase (EC 1.1.1.368) that produces 6-oxocyclohex-1-ene-1-carbonyl-CoA . Its molecular formula is C28H44N7O18P3S (monoisotopic mass 891.17 Da), and it is supplied as a lyophilized powder requiring storage at -20°C .

Why 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Cannot Be Replaced by Cyclohex-1-ene-1-carboxyl-CoA, 2-Hydroxycyclohexane-1-carbonyl-CoA, or Crotonyl-CoA in Anaerobic Aromatic Metabolism Studies


The enzymes immediately upstream and downstream of 6-hydroxycyclohex-1-ene-1-carboxyl-CoA in the benzoyl-CoA pathway exhibit absolute or near-absolute substrate specificity that precludes functional substitution by structural analogs. Dienoyl-CoA hydratase (EC 4.2.1.100) from both G. metallireducens and S. aciditrophicus shows no detectable activity with cyclohex-1-ene-1-carbonyl-CoA or crotonyl-CoA , meaning the non-hydroxylated enoyl-CoA analog cannot enter the pathway at this step. Conversely, the downstream dehydrogenase (EC 1.1.1.368) is specific for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and exhibits no activity with the ring-saturated analog 2-hydroxycyclohexane-1-carbonyl-CoA . These dual specificity filters—upstream hydratase exclusion and downstream dehydrogenase exclusion—make this compound irreplaceable as a pathway intermediate and as an authentic substrate standard for enzyme assays targeting these two committed steps.

Quantitative Differentiation Evidence for 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Against Pathway Analogs


Dienoyl-CoA Hydratase Substrate Discrimination: Zero Activity on Cyclohex-1-ene-1-carbonyl-CoA vs. Km = 35–80 µM for the Native Dienoyl-CoA Substrate

The dienoyl-CoA hydratases from G. metallireducens and S. aciditrophicus were assayed against three structurally related CoA thioesters. While both enzymes catalyzed the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA with Km values of 80 µM and 35 µM, respectively, neither enzyme showed significant activity with cyclohex-1-ene-1-carbonyl-CoA or crotonyl-CoA . The lack of a 6-hydroxyl group on the cyclohexenoyl ring abolishes substrate recognition. This binary specificity pattern establishes that 6-hydroxycyclohex-1-ene-1-carboxyl-CoA production is uniquely gated, and the non-hydroxylated analog cannot serve as a surrogate product or substrate for this enzymatic step.

Anaerobic aromatic metabolism Dienoyl-CoA hydratase Substrate specificity Benzoyl-CoA pathway

Downstream Dehydrogenase Specificity: Km = 0.06 mM for 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA with Zero Activity on 2-Hydroxycyclohexane-1-carbonyl-CoA

The 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.1.1.368) from T. aromatica was purified and kinetically characterized. The enzyme exhibited an apparent Km of 0.06 mM for 6-hydroxycyclohex-1-ene-1-carboxyl-CoA at pH 7.4 and 37°C and a kcat of 7 s⁻¹, yielding a catalytic efficiency (kcat/Km) of ~11.8 × 10⁴ M⁻¹ s⁻¹ . Critically, no activity was detected with the ring-saturated analog 2-hydroxycyclohexane-1-carbonyl-CoA . Additionally, the enzyme is strictly NAD⁺-dependent, with no activity using NADP⁺ . The selectivity for the unsaturated cyclic β-hydroxyacyl-CoA over the saturated analog suggests that the double bond in conjugation with the carbonyl is a recognition determinant.

Alcohol dehydrogenase Substrate specificity β-Hydroxyacyl-CoA dehydrogenase Thauera aromatica

Hydratase Kinetic Efficiency: Vmax of 350–550 µmol min⁻¹ mg⁻¹ for 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Formation Contrasts with Inertness of Crotonyl-CoA

The purified recombinant dienoyl-CoA hydratase from S. aciditrophicus exhibited a Vmax of 550 µmol min⁻¹ mg⁻¹ for the hydration of dienoyl-CoA to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA (Km = 35 µM), while the G. metallireducens enzyme showed a Vmax of 350 µmol min⁻¹ mg⁻¹ (Km = 80 µM) . In contrast, no measurable activity was observed with crotonyl-CoA, a short-chain enoyl-CoA analog commonly used as a generic hydratase substrate . The high turnover numbers underscore the metabolic commitment to this specific intermediate and validate its use as a positive control substrate for hydratase assays where crotonyl-CoA would yield false negatives.

Enzyme kinetics Hydratase Turnover number Geobacter metallireducens

Pathway Positional Exclusivity: 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Is the Sole Substrate That Bridges Two Consecutive Committed Steps with Non-Overlapping Analog Acceptance

Within the central benzoyl-CoA degradation pathway, 6-hydroxycyclohex-1-ene-1-carboxyl-CoA occupies a unique bridge position: it is the product of the hydratase step and the exclusive substrate for the dehydrogenase step. Compilation of specificity data from both enzymes reveals that no single structural analog is acceptable to both. Cyclohex-1-ene-1-carbonyl-CoA is rejected by the hydratase ; 2-hydroxycyclohexane-1-carbonyl-CoA is rejected by the dehydrogenase ; crotonyl-CoA is rejected by both ; and 6-oxocyclohex-1-ene-1-carboxyl-CoA is the dehydrogenase product, not substrate . This dual-enzyme specificity profile creates a functional bottleneck that makes 6-hydroxycyclohex-1-ene-1-carboxyl-CoA uniquely required for any in vitro reconstitution of the full pathway segment from dienoyl-CoA to 3-hydroxypimelyl-CoA.

Metabolic pathway Benzoyl-CoA degradation Pathway intermediate Committed step

Physicochemical and Handling Specifications: Defined Molecular Identity (MW 891.67) and Stability Profile Enable Quantitative Assay Preparation

Commercially sourced 6-hydroxycyclohex-1-ene-1-carboxyl-CoA is supplied as a lyophilized powder with a defined molecular weight of 891.67 g·mol⁻¹ (C28H44N7O18P3S) and CAS registry number 148471-95-8 . Recommended storage is at -20°C for the powder (stable for 3 years) and -80°C for reconstituted solutions (stable for 1 year) . This contrasts with the less stable 6-oxo analog (MW 889.66, C28H42N7O18P3S), which contains a reactive β-ketoacyl moiety susceptible to non-enzymatic hydrolysis and is not the substrate for the dehydrogenase . The defined stoichiometry and long-term powder stability of the target compound support accurate gravimetric preparation of stock solutions for quantitative kinetic assays, whereas the oxidized analog is inherently less suitable as a calibration standard due to its chemical lability.

CoA thioester Storage stability Lyophilized powder Procurement specification

Priority Procurement Scenarios for 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA in Anaerobic Microbiology and Enzymology


Authentic Standard for Dienoyl-CoA Hydratase (EC 4.2.1.100) Reverse-Reaction Product Verification

When characterizing novel or recombinant dienoyl-CoA hydratases, 6-hydroxycyclohex-1-ene-1-carboxyl-CoA is required as the authentic product standard to calibrate HPLC retention time, UV absorption (260 nm), and mass spectrometric detection. The established Km range of 35–80 µM for the forward reaction provides a benchmark for validating enzyme preparations; cyclohex-1-ene-1-carbonyl-CoA cannot substitute as a product standard because it is not generated by the enzyme .

Kinetic Substrate for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.368) Assays

This compound is the sole known substrate for EC 1.1.1.368 from T. aromatica, with a published Km of 0.06 mM and kcat of 7 s⁻¹ at pH 7.4, 37°C . Laboratories measuring dehydrogenase activity in cell extracts or purified enzyme preparations must use this authentic compound; 2-hydroxycyclohexane-1-carbonyl-CoA shows no substrate activity , and NADP⁺ cannot replace NAD⁺ as cofactor .

In Vitro Reconstitution of the Benzoyl-CoA Degradation Pathway Segment (Dienoyl-CoA → 3-Hydroxypimelyl-CoA)

Multi-enzyme pathway reconstitution studies require 6-hydroxycyclohex-1-ene-1-carboxyl-CoA as the intermediate linking the hydratase and dehydrogenase/hydrolase steps. No single analog is accepted by both enzymes , making this compound indispensable for complete in vitro conversion of dienoyl-CoA to 3-hydroxypimelyl-CoA and for studying metabolic flux through this pathway segment.

Metabolomic Reference Standard for Anaerobic Benzoyl-CoA Pathway Profiling

In targeted metabolomics of anaerobic aromatic-degrading consortia (e.g., Geobacter, Syntrophus, Thauera spp.), 6-hydroxycyclohex-1-ene-1-carboxyl-CoA serves as a pathway-specific biomarker. Its detection confirms benzoyl-CoA pathway activity via the dienoyl-CoA hydration route, distinguishing it from alternative dearomatization strategies. The defined molecular weight (891.67 Da) and predicted LC-MS/MS fragmentation pattern enable unambiguous MRM-based quantification in bacterial extracts.

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